N-(1-hydroxypyridin-2-ylidene)benzamide
Overview
Description
N-(1-hydroxypyridin-2-ylidene)benzamide is a chemical compound with the molecular formula C12H10N2O2 and a molecular weight of 214.22 g/mol It is characterized by the presence of a hydroxypyridine moiety linked to a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hydroxypyridin-2-ylidene)benzamide typically involves the condensation of 2-hydroxypyridine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-hydroxypyridin-2-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxypyridine moiety can be oxidized to form corresponding pyridine N-oxide derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzamide ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamide derivatives depending on the electrophile used.
Scientific Research Applications
N-(1-hydroxypyridin-2-ylidene)benzamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(1-hydroxypyridin-2-ylidene)benzamide involves its interaction with specific molecular targets. The hydroxypyridine moiety can chelate metal ions, which may play a role in its biological activity. Additionally, the benzamide group can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxybenzylidene)benzamide: Similar structure but with a hydroxyl group on the benzene ring instead of the pyridine ring.
N-(1-hydroxy-2-pyridyl)benzamide: Similar structure but with the hydroxyl group on a different position of the pyridine ring.
N-(1-hydroxy-3-pyridyl)benzamide: Similar structure but with the hydroxyl group on the third position of the pyridine ring.
Uniqueness
N-(1-hydroxypyridin-2-ylidene)benzamide is unique due to the specific positioning of the hydroxyl group on the pyridine ring, which influences its chemical reactivity and biological activity. This positioning allows for specific interactions with metal ions and biological targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-(1-hydroxypyridin-2-ylidene)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-12(10-6-2-1-3-7-10)13-11-8-4-5-9-14(11)16/h1-9,16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUAJDZPYNJTNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N=C2C=CC=CN2O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408370 | |
Record name | N-(1-hydroxypyridin-2-ylidene)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14178-42-8 | |
Record name | N-(1-hydroxypyridin-2-ylidene)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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